molecular formula C18H16N2O3S B2847019 1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851863-85-9

1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2847019
CAS No.: 851863-85-9
M. Wt: 340.4
InChI Key: IDOWHJAEOZFCIO-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an imidazole ring and a phenylmethylthio group.

Mechanism of Action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.

Result of Action

Based on the reported effects of similar compounds, it may cause cell cycle arrest and induce apoptosis in certain cancer cells .

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the imidazole and phenylmethylthio groups.

Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions are often employed to form the carbon-sulfur bonds in the phenylmethylthio group .

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Comparison with Similar Compounds

1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(14-6-7-15-16(10-14)23-12-22-15)20-9-8-19-18(20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOWHJAEOZFCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
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1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
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1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
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1-(2H-1,3-benzodioxole-5-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

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